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Cat. No.: B12379679

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and practical protocols for the solid-phase
synthesis of ribonucleic acid (RNA) utilizing tert-butyldimethylsilyl (TBDMS) as the 2'-hydroxyl
protecting group. The methodologies described herein are based on standard phosphoramidite
chemistry, a robust and widely adopted method for the automated synthesis of
oligonucleotides.

Introduction

Solid-phase RNA synthesis is a cornerstone of modern molecular biology and drug
development, enabling the production of custom RNA sequences for a myriad of applications,
including siRNA, guide RNAs for CRISPR, aptamers, and mRNA-based therapeutics. The
phosphoramidite method, adapted for RNA, involves the sequential addition of ribonucleoside
phosphoramidites to a growing chain on a solid support. A key challenge in RNA synthesis is
the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected to prevent
unwanted side reactions during synthesis. The tert-butyldimethylsilyl (TBDMS) group is a well-
established and widely used protecting group for this purpose, offering a balance of stability
during the synthesis cycles and efficient removal during deprotection.[1][2][3]

This guide will cover the chemical principles of TBDMS chemistry, provide detailed
experimental protocols, and present quantitative data to assist researchers in achieving high-
quality RNA synthesis.
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Principle of the Method

Solid-phase RNA synthesis using TBDMS chemistry follows a four-step cycle for each
nucleotide addition:

o Detritylation: Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the
support-bound nucleoside or growing oligonucleotide chain, exposing the 5'-hydroxyl group
for the next coupling reaction.[2]

e Coupling: Activation of the 2'-TBDMS protected ribonucleoside phosphoramidite by an
activator, followed by its reaction with the free 5'-hydroxyl group of the support-bound chain
to form a phosphite triester linkage.[1][2]

o Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion
mutations (n-1 sequences) in the final product.[2]

o Oxidation: Conversion of the unstable phosphite triester linkage to a more stable pentavalent
phosphotriester using an oxidizing agent.[2]

This cycle is repeated until the desired RNA sequence is assembled. Following synthesis, the
oligonucleotide is cleaved from the solid support, and all protecting groups (from the
nucleobases, phosphate backbone, and the 2'-hydroxyl) are removed in a series of
deprotection steps.

Experimental Data
Table 1: Activators and Coupling Times for TBDMS-
Protected RNA Phosphoramidites
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Typical
. Recommended . ) .
Activator ) Coupling Time  Coupling Reference
Concentration o
Efficiency
5-Ethylthio-1H- .
0.25M 6 minutes >97% [4][5]
tetrazole (ETT)
5-Benzylthio-1H- _
0.25M 3 minutes >98% [4]
tetrazole (BTT)
5-
-~ Faster than 1H- ) o
(Benzylmercapto  Not specified Highly efficient [11161[7]

tetrazole
)-1H-tetrazole

Table 2: Comparison of 2'-O-Protecting Groups for a

100mer RNA Synthesis

2'-O-Protecting Average Stepwise Extrapolated Crude

) . . Reference
Group Coupling Efficiency Purity for 100mer
TBDMS ~99.3% 27% [8]
TOM ~99.5% 33% [8]

Note: The extrapolated purity is an estimation of what the chromatogram would look like and
not the final yield.[8]

Experimental Protocols
Protocol 1: Automated Solid-Phase RNA Synthesis

This protocol outlines the general steps for automated RNA synthesis on a standard DNA/RNA
synthesizer.

Materials:
o 2'-TBDMS protected RNA phosphoramidites (A, C, G, U)

e Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the first nucleoside
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Activator solution (e.g., 0.25 M ETT in acetonitrile)

Capping solutions (Cap A and Cap B)

Oxidizing solution (lodine in THF/water/pyridine)

Deblocking solution (e.g., Dichloroacetic acid in dichloromethane)

Anhydrous acetonitrile

Procedure:

o Synthesizer Preparation: Prime the synthesizer with the required reagents and solvents.

e Sequence Programming: Enter the desired RNA sequence into the synthesizer's software.

e Synthesis Cycle: The synthesizer will automatically perform the following steps for each
nucleotide addition:

o Detritylation: The DMT group is removed by the deblocking solution to free the 5'-hydroxyl
group.

o Coupling: The 2'-TBDMS protected RNA phosphoramidite and activator are delivered to
the synthesis column to react with the 5'-hydroxyl group. A coupling time of 6 minutes is
recommended when using ETT as the activator.[4]

o Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of
deletion sequences.

o Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable
phosphotriester.

o Final Detritylation: The terminal 5'-DMT group can be left on for purification purposes (DMT-
on) or removed (DMT-off).

Protocol 2: Cleavage and Deprotection
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This protocol describes the cleavage of the synthesized RNA from the solid support and the
removal of the nucleobase and phosphate protecting groups.

A. UltraFast Deprotection using AMA (Ammonium Hydroxide/Methylamine)

This method is suitable for RNA synthesized with acetyl-protected Cytidine (Ac-C).[4]

Materials:

e AMA solution (1:1 mixture of concentrated aqueous ammonia and 40% aqueous
methylamine)

o Sterile, sealable vial

Procedure:

Transfer the solid support containing the synthesized RNA to a sterile, sealable vial.

Add 1.5 mL of AMA solution to the vial.

Seal the vial tightly and heat at 65°C for 10 minutes.[4]

Cool the vial before carefully opening it.

Transfer the supernatant containing the cleaved and deprotected RNA to a new sterile tube.

B. Standard Deprotection using Ethanolic Ammonium Hydroxide

Materials:

o Ethanolic ammonium hydroxide

o Sterile, sealable vial

Procedure:

o Transfer the solid support to a sterile, sealable vial.

e Add 1.5 mL of ethanolic ammonium hydroxide.
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» Seal the vial and incubate at room temperature for 4-17 hours.[4]
e Cool the vial before opening.

o Transfer the supernatant to a new sterile tube.

Protocol 3: Removal of 2'-TBDMS Protecting Groups

This protocol describes the removal of the TBDMS groups from the 2'-hydroxyl positions.

Materials:

Triethylamine trihydrofluoride (TEA-3HF)

Dimethyl sulfoxide (DMSO)

Triethylamine (TEA)

Glen-Pak RNA Quenching Buffer (or equivalent)
Procedure:
» Evaporate the solution containing the deprotected RNA to dryness.

o Dissolve the RNA oligonucleotide in 115 pL of DMSO. If necessary, heat at 65°C for 5
minutes to aid dissolution.[4]

e Add 60 pL of TEA to the DMSO/oligo solution and mix gently.[4]
e Add 75 pL of TEA-3HF and heat the mixture at 65°C for 2.5 hours.[4]

e Cool the solution and add 1.75 mL of Glen-Pak RNA Quenching Buffer to stop the reaction.
[4]

The desilylated RNA is now ready for purification by methods such as HPLC or cartridge
purification.

Visualizations
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Solid-Phase RNA Synthesis Cycle

Repeat for next cycle
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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